molecular formula C12H14N2O B8283912 2-Amino-2-cyano-5-methoxy-1,2,3,4-tetrahydronaphthalene

2-Amino-2-cyano-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B8283912
M. Wt: 202.25 g/mol
InChI Key: XEFOLSIBSYZYJZ-UHFFFAOYSA-N
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Patent
US05464859

Procedure details

112 mmol of potassium cyanide and 116 mmol of ammonium chloride ate added successively to a solution, maintained under nitrogen and with stirring, containing 110 mmol of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one in 90 ml of ethanol and 50 ml of water. The whole mixture is stirred for 20 hours at 20° C. and then concentrated under vacuum. The residue is taken up in 200 ml of ethyl acetate. This phase is then washed with water and extracted with 1N hydrochloric acid. The acid phase is basified with 35% sodium hydroxide solution and extracted with methyl acetate. The combined organic phases are dried and evaporated under vacuum and lead to the expected product in the solid form.
Quantity
112 mmol
Type
reactant
Reaction Step One
Quantity
116 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH3:6][O:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][C:12](=O)[CH2:13]2>C(O)C.O>[NH2:5][C:12]1([C:1]#[N:2])[CH2:11][CH2:10][C:9]2[C:14](=[CH:15][CH:16]=[CH:17][C:8]=2[O:7][CH3:6])[CH2:13]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
112 mmol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
116 mmol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
110 mmol
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen
STIRRING
Type
STIRRING
Details
The whole mixture is stirred for 20 hours at 20° C.
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
This phase is then washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum and lead to the expected product in the solid form

Outcomes

Product
Name
Type
Smiles
NC1(CC2=CC=CC(=C2CC1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.